molecular formula C10H14N2 B6211121 5-cyclopentylpyridin-2-amine CAS No. 1159819-84-7

5-cyclopentylpyridin-2-amine

Cat. No.: B6211121
CAS No.: 1159819-84-7
M. Wt: 162.23 g/mol
InChI Key: NTSUMGHWDMHZLT-UHFFFAOYSA-N
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Description

5-cyclopentylpyridin-2-amine is an organic compound with the molecular formula C₁₀H₁₄N₂ It consists of a pyridine ring substituted with a cyclopentyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-cyclopentylpyridine with ammonia or an amine source can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-cyclopentylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopentylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopentylpyridine: Lacks the amine group at the 2-position.

    2-aminopyridine: Lacks the cyclopentyl group at the 5-position.

    Cyclopentylamine: Lacks the pyridine ring.

Uniqueness

5-cyclopentylpyridin-2-amine is unique due to the presence of both the cyclopentyl group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1159819-84-7

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-cyclopentylpyridin-2-amine

InChI

InChI=1S/C10H14N2/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12)

InChI Key

NTSUMGHWDMHZLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN=C(C=C2)N

Purity

95

Origin of Product

United States

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